1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves the binding of the compound to the ATP-binding site of the targeted kinase. This binding prevents the transfer of phosphate groups to downstream substrates, thereby inhibiting kinase activity and downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine depend on the specific kinase targeted. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of Aurora kinases can disrupt mitotic spindle formation and lead to cell death. Inhibition of GSK-3 can affect a variety of cellular processes, including glycogen metabolism, gene expression, and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potency and specificity for targeted kinases, as well as its ability to inhibit multiple kinases simultaneously. However, the limitations include its potential toxicity and off-target effects, as well as the need for careful optimization of dosing and exposure times.
Zukünftige Richtungen
For research on 1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine include the identification of additional kinases that are targeted by the compound, as well as the development of more potent and selective analogs. Additionally, the potential use of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the potential for the compound to be used in other disease contexts, such as neurodegenerative disorders and inflammatory diseases, should be investigated.
Synthesemethoden
The synthesis of 1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 1-methylpyrazolo[3,4-d]pyrimidin-4-amine with 4-azidomethylpyridine in the presence of a copper catalyst. The reaction proceeds through the formation of a copper azide intermediate, which then reacts with the pyrazolopyrimidine substrate to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine has been found to exhibit potent inhibitory activity against a variety of protein kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and glycogen synthase kinase-3 (GSK-3). These kinases play critical roles in regulating cell cycle progression, cell proliferation, and apoptosis, making them attractive targets for cancer therapy.
Eigenschaften
IUPAC Name |
1-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9/c1-22-14-12(7-19-22)13(17-9-18-14)16-6-10-8-23(21-20-10)11-2-4-15-5-3-11/h2-5,7-9H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFPSCRADGYBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.